4-butoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a butoxy group, a pyrrolidinyl group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the acylation of 4-butoxyaniline with an appropriate acyl chloride to form the benzamide core.
Introduction of the Pyrrolidinyl Group: The next step involves the alkylation of the benzamide with a pyrrolidine derivative. This can be achieved through nucleophilic substitution reactions.
Attachment of the Thiophenyl Group: Finally, the thiophenyl group is introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzamide.
Scientific Research Applications
Chemistry
In chemistry, 4-butoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the pyrrolidinyl and thiophenyl groups suggests it could interact with various biological targets, potentially leading to the development of new drugs.
Medicine
Medicinally, compounds with similar structures have been studied for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The specific interactions of this compound with biological targets could lead to novel treatments.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrrolidinyl group could facilitate binding to protein targets, while the thiophenyl group might enhance lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzamide: Lacks the thiophenyl group, potentially reducing its biological activity.
N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide: Lacks the butoxy group, which might affect its solubility and reactivity.
4-butoxy-N-[2-(pyrrolidin-1-yl)ethyl]thiophen-2-ylamide: Similar structure but with different positioning of functional groups, which could alter its chemical and biological properties.
Uniqueness
The combination of the butoxy, pyrrolidinyl, and thiophenyl groups in 4-butoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide makes it unique. This specific arrangement of functional groups can lead to distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C21H28N2O2S |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-butoxy-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C21H28N2O2S/c1-2-3-14-25-18-10-8-17(9-11-18)21(24)22-16-19(20-7-6-15-26-20)23-12-4-5-13-23/h6-11,15,19H,2-5,12-14,16H2,1H3,(H,22,24) |
InChI Key |
BURRSHNNMZLBGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.